1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride
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Overview
Description
1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Ether Formation: The methoxyphenoxy group can be introduced via an etherification reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the phenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: May be used in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Receptors, enzymes, or ion channels in the central nervous system.
Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, or alteration of ion channel function.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dimethylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride: Similar structure with a different position of the methoxy group.
1-(2,6-Dimethylpiperidin-1-yl)-3-(3-ethoxyphenoxy)propan-2-ol hydrochloride: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride is unique due to its specific substitution pattern and the presence of both piperidine and phenoxy groups, which may confer distinct pharmacological properties.
Properties
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-13-6-4-7-14(2)18(13)11-15(19)12-21-17-9-5-8-16(10-17)20-3;/h5,8-10,13-15,19H,4,6-7,11-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQPLLORDNJFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=CC(=C2)OC)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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